![molecular formula C52H88N10O15 B13343210 (10R,12S)-N-[(4S,7S,12S,13S,16R,17R,19S,22S,26S)-16-(2-aminoethylamino)-7-[(1R)-3-amino-1-hydroxypropyl]-4-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-12,17,26-trihydroxy-22-[(1R)-1-hydroxyethyl]-2,5,8,14,20,23-hexaoxo-1,3,6,9,15,21-hexazatricyclo[22.3.0.09,13]heptacosan-19-yl]-10,12-dimethyltetradecanamide](/img/structure/B13343210.png)
(10R,12S)-N-[(4S,7S,12S,13S,16R,17R,19S,22S,26S)-16-(2-aminoethylamino)-7-[(1R)-3-amino-1-hydroxypropyl]-4-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-12,17,26-trihydroxy-22-[(1R)-1-hydroxyethyl]-2,5,8,14,20,23-hexaoxo-1,3,6,9,15,21-hexazatricyclo[22.3.0.09,13]heptacosan-19-yl]-10,12-dimethyltetradecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (10R,12S)-N-[(4S,7S,12S,13S,16R,17R,19S,22S,26S)-16-(2-aminoethylamino)-7-[(1R)-3-amino-1-hydroxypropyl]-4-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-12,17,26-trihydroxy-22-[(1R)-1-hydroxyethyl]-2,5,8,14,20,23-hexaoxo-1,3,6,9,15,21-hexazatricyclo[223009,13]heptacosan-19-yl]-10,12-dimethyltetradecanamide is a complex organic molecule with a highly intricate structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the core hexazatricyclo[22.3.0.09,13]heptacosane structure, followed by the sequential addition of various functional groups. Key reagents and catalysts are used at each step to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods would ensure high yield and purity while minimizing the risk of side reactions and impurities.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biology, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for understanding cellular processes.
Medicine
In medicine, this compound shows promise as a therapeutic agent. Its complex structure allows for targeted interactions with biological molecules, potentially leading to new treatments for various diseases.
Industry
In industry, the compound could be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
類似化合物との比較
Similar Compounds
Similar compounds include other hexazatricyclo[22.3.0.09,13]heptacosane derivatives with different functional groups. These compounds share a similar core structure but differ in their specific functional groups and stereochemistry.
Uniqueness
What sets this compound apart is its unique combination of functional groups and stereochemistry. This unique structure allows for specific interactions with biological molecules, making it particularly valuable for scientific research and potential therapeutic applications.
Conclusion
The compound (10R,12S)-N-[(4S,7S,12S,13S,16R,17R,19S,22S,26S)-16-(2-aminoethylamino)-7-[(1R)-3-amino-1-hydroxypropyl]-4-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-12,17,26-trihydroxy-22-[(1R)-1-hydroxyethyl]-2,5,8,14,20,23-hexaoxo-1,3,6,9,15,21-hexazatricyclo[22.3.0.09,13]heptacosan-19-yl]-10,12-dimethyltetradecanamide is a fascinating molecule with a wide range of potential applications. Its complex structure and unique properties make it a valuable subject of study in various scientific fields.
特性
分子式 |
C52H88N10O15 |
|---|---|
分子量 |
1093.3 g/mol |
IUPAC名 |
(10R,12S)-N-[(4S,7S,12S,13S,16R,17R,19S,22S,26S)-16-(2-aminoethylamino)-7-[(1R)-3-amino-1-hydroxypropyl]-4-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-12,17,26-trihydroxy-22-[(1R)-1-hydroxyethyl]-2,5,8,14,20,23-hexaoxo-1,3,6,9,15,21-hexazatricyclo[22.3.0.09,13]heptacosan-19-yl]-10,12-dimethyltetradecanamide |
InChI |
InChI=1S/C52H88N10O15/c1-5-28(2)24-29(3)12-10-8-6-7-9-11-13-39(69)56-34-26-38(68)47(55-22-21-54)60-50(75)43-37(67)19-23-61(43)51(76)41(36(66)18-20-53)58-49(74)42(46(72)44(70)31-14-16-32(64)17-15-31)59-52(77)62-27-33(65)25-35(62)45(71)40(30(4)63)57-48(34)73/h14-17,28-30,33-38,40-44,46-47,55,63-68,70,72H,5-13,18-27,53-54H2,1-4H3,(H,56,69)(H,57,73)(H,58,74)(H,59,77)(H,60,75)/t28-,29+,30+,33-,34-,35?,36+,37-,38+,40-,41-,42-,43-,44-,46-,47+/m0/s1 |
InChIキー |
WLIIKIKBGXAKEZ-XXMZFYPGSA-N |
異性体SMILES |
CC[C@H](C)C[C@H](C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)N3C[C@H](CC3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CCN)O)O)NCCN)O |
正規SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)N3CC(CC3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1-isopropyl-6-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B13343138.png)
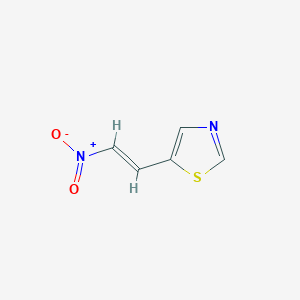
![pentacyclo[14.2.1.03,8.09,18.012,17]nonadeca-1,3,5,7,9(18),10,12(17),13,15-nonaen-19-one](/img/structure/B13343145.png)

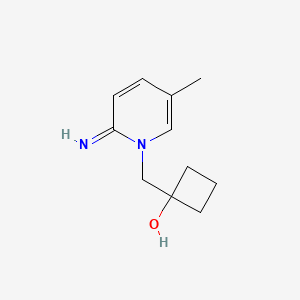
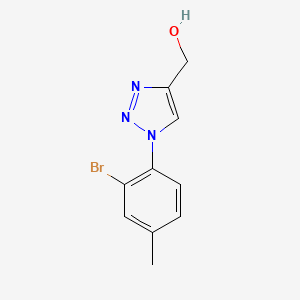

![[4,8-bis[4-(2-ethylhexyl)phenyl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B13343185.png)
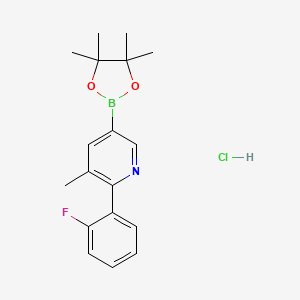
![1,3-Bis[(4-methylphenyl)amino]urea](/img/structure/B13343211.png)
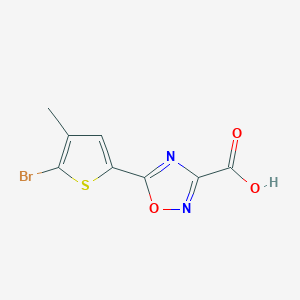
![1,3-Dihydrospiro[indene-2,5'-oxazolidin]-2'-one](/img/structure/B13343224.png)
![2-(tert-Butoxycarbonyl)-5-methoxy-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B13343230.png)
